Cas no 2348-81-4 (2-Amino-1,4-naphthoquinone)
2-Amino-1,4-naphthoquinone Chemical and Physical Properties
Names and Identifiers
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- 1,4-Naphthalenedione,2-amino-
- 2-aminonaphthalene-1,4-dione
- 2-Am-inonaphthoquinone
- 2-Amino-[1,4]naphthochinon
- 2-amino-[1,4]naphthoquinone
- 2-amino-1,4-naphthalenedione
- 2-Amino-1,4-naphthoquinone
- 2-amino-1,4-napthoquinone
- 2-Aminonaphthoquinone
- 3-aminonaphthoquinone
- AE-473
- aminonaphthoquinone
- Amino-naphtochinon
- KSC-293-036B
- 1,4-Naphthalenedione, 2-amino-
- 2-amino-1,4-dihydronaphthalene-1,4-dione
- 7GHA3V7I78
- CYCRZLRIJWDWCM-UHFFFAOYSA-N
- 1,4-Naphthoquinone, 2-amino-
- NSC7936
- Amino-1,4-naphthoquinone
- Amino-naphtochinon [German]
- 1,4-Naphthoquinone, amino-
- MLS004556031
- 2-amin
- NS00067721
- 2348-81-4
- NSC-7936
- InChI=1/C10H7NO2/c11-8-5-9(12)6-3-1-2-4-7(6)10(8)13/h1-5H,11H
- NIOSH/QL7300000
- QL73000000
- KUC111359N
- 2-AMINO-1,4-DIHYDRO-1,4-DIOXONAPHTHALENE
- KUC111359N-02
- SMR003351906
- SCHEMBL228360
- 2-amino-naphthalene-1,4-dione
- CS-12429
- Naphthalene-1,4(1H,4H)-dione, 2-amino-
- NSC 7936
- AKOS006344506
- 3-amino-1,4-naphthoquinone
- UNII-7GHA3V7I78
- A918723
- AC-29928
- CS-0314186
- CAA34881
- AC1533
- MFCD00795986
- HMS1665I03
- SR-01000636319-1
- Q27268252
- SY058409
- CHEMBL415711
- DTXSID6062337
- CCG-46633
- AE-473/30515023
- DB-181927
-
- MDL: MFCD00795986
- Inchi: 1S/C10H7NO2/c11-8-5-9(12)6-3-1-2-4-7(6)10(8)13/h1-5H,11H2
- InChI Key: CYCRZLRIJWDWCM-UHFFFAOYSA-N
- SMILES: O=C1C(=CC(C2C=CC=CC=21)=O)N
Computed Properties
- Exact Mass: 173.04771
- Monoisotopic Mass: 173.048
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 293
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 60.2
Experimental Properties
- Density: 1.351
- Boiling Point: 329.2°Cat760mmHg
- Flash Point: 152.9°C
- Refractive Index: 1.645
- PSA: 60.16
- LogP: 1.60850
2-Amino-1,4-naphthoquinone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB527112-250 mg |
2-Aminonaphthalene-1,4-dione; . |
2348-81-4 | 250MG |
€252.60 | 2023-04-17 | ||
| abcr | AB527112-1 g |
2-Aminonaphthalene-1,4-dione; . |
2348-81-4 | 1g |
€453.10 | 2023-04-17 | ||
| abcr | AB527112-5 g |
2-Aminonaphthalene-1,4-dione; . |
2348-81-4 | 5g |
€878.00 | 2022-09-29 | ||
| Chemenu | CM239144-1g |
2-Aminonaphthalene-1,4-dione |
2348-81-4 | 95% | 1g |
$250 | 2024-07-28 | |
| Chemenu | CM239144-5g |
2-Aminonaphthalene-1,4-dione |
2348-81-4 | 95% | 5g |
$740 | 2024-07-28 | |
| eNovation Chemicals LLC | D685505-0.25g |
2-Aminonaphthalene-1,4-dione |
2348-81-4 | 95% | 0.25g |
$110 | 2024-07-20 | |
| eNovation Chemicals LLC | D685505-1g |
2-Aminonaphthalene-1,4-dione |
2348-81-4 | 95% | 1g |
$210 | 2024-07-20 | |
| eNovation Chemicals LLC | D685505-5g |
2-Aminonaphthalene-1,4-dione |
2348-81-4 | 95% | 5g |
$495 | 2024-07-20 | |
| eNovation Chemicals LLC | D685505-10g |
2-Aminonaphthalene-1,4-dione |
2348-81-4 | 95% | 10g |
$825 | 2024-07-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y08945-10g |
2-Aminonaphthalene-1,4-dione |
2348-81-4 | 95% | 10g |
¥12589.0 | 2023-09-05 |
2-Amino-1,4-naphthoquinone Suppliers
2-Amino-1,4-naphthoquinone Related Literature
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1. Metal-free, base promoted sp2 C–H functionalization in the sulfonamidation of 1,4-naphthoquinonesRamanathan Devenderan,Pitchumani Kasi Org. Biomol. Chem. 2018 16 5294
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Mayurakhi Bhuyan,Gakul Baishya Org. Biomol. Chem. 2022 20 9172
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Yu Dong,Ting Mei,Qi-Qi Luo,Qiang Feng,Bo Chang,Fan Yang,Hong-wei Zhou,Zhi-Chuan Shi,Ji-Yu Wang,Bing He RSC Adv. 2021 11 6776
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4. Chirogenic [3 + 2]-photocycloaddition reactions of 2-substituted naphthoquinones with cyclic alkenesChristiane Müller,Andreas Bauer,Thorsten Bach Photochem. Photobiol. Sci. 2011 10 1463
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Aline da R. Louvis,Nayane A. A. Silva,Felipe S. Semaan,Fernando de C. da Silva,Gabriela Saramago,Laís C. S. V. de Souza,Bruno L. A. Ferreira,Helena C. Castro,Juliana P. Salles,André L. A. Souza,Robson X. Faria,Vitor F. Ferreira,Daniela de L. Martins New J. Chem. 2016 40 7643
Additional information on 2-Amino-1,4-naphthoquinone
2-Amino-1,4-Naphthoquinone: A Comprehensive Overview
2-Amino-1,4-naphthoquinone (CAS No. 2348-81-4) is a fascinating compound with a rich history in chemical research and diverse applications across various fields. This compound, also referred to as 1,4-naphthoquinone with an amino group, has garnered significant attention due to its unique structural properties and potential in advanced materials science and pharmaceutical research. In this article, we delve into the chemical structure, synthesis methods, applications, and the latest research advancements surrounding this intriguing molecule.
The chemical structure of 2-amino-1,4-naphthoquinone is characterized by a naphthoquinone backbone with an amino group attached at the 2-position. This arrangement imparts the compound with distinctive electronic properties, making it a subject of interest in both theoretical and experimental studies. Recent research has focused on understanding the electronic transitions and photophysical properties of this compound, which are critical for its potential use in optoelectronic devices and sensors.
One of the most notable aspects of 2-amino-1,4-naphthoquinone is its role in the synthesis of advanced materials. Scientists have explored its ability to form self-assembled monolayers (SAMs) on various substrates, which has implications for nanotechnology and surface chemistry. The intermolecular interactions and crystallinity of this compound have been extensively studied to optimize its performance in these applications.
In the pharmaceutical sector, 2-amino-1,4-naphthoquinone has shown promise as a potential drug candidate. Researchers have investigated its antioxidant properties and its ability to scavenge free radicals, which are linked to various diseases such as cancer and neurodegenerative disorders. Recent studies have also highlighted its potential as a chemotherapeutic agent, where it demonstrates selective cytotoxicity against cancer cells while sparing healthy cells.
The synthesis of 2-amino-1,4-naphthoquinone has evolved significantly over the years. Traditional methods involved multi-step reactions with low yields, but modern techniques leveraging catalytic asymmetric synthesis and green chemistry principles have improved both efficiency and sustainability. These advancements are crucial for scaling up production to meet the growing demand for this compound in both research and industrial settings.
From an environmental perspective, 2-amino-1,4-naphthoquinone has been studied for its role in pollution control technologies. Its ability to act as a catalyst in the degradation of organic pollutants under UV light has been explored in recent studies. This application aligns with global efforts to develop sustainable solutions for environmental remediation.
In conclusion, 2-amino-1,4-naphthoquinone (CAS No. 2348-81-4) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties continue to inspire innovative research, driving advancements in materials science, pharmaceuticals, and environmental technologies. As our understanding of this compound deepens, it holds immense potential for addressing some of the most pressing challenges of our time.
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